molecular formula C19H16O5 B5828885 4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B5828885
M. Wt: 324.3 g/mol
InChI Key: LNHCTAUXQBVPHH-UHFFFAOYSA-N
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Description

4-Ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a coumarin-based ester featuring an ethyl substituent at the 4-position of the coumarin ring and a 4-methoxybenzoate moiety at the 7-position. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-12-10-18(20)24-17-11-15(8-9-16(12)17)23-19(21)13-4-6-14(22-2)7-5-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHCTAUXQBVPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Effects on the Benzoate Ring

The benzoate ring’s substituent significantly impacts electronic, steric, and solubility properties. Key analogs include:

Compound Substituent (Benzoate) Electronic Effect Key Properties/Applications Reference
4-Chlorobenzoate derivative Cl (4-position) Electron-withdrawing Enhanced electrophilicity; used in crystallography studies
4-Methylbenzoate derivative CH₃ (4-position) Electron-donating Improved thermal stability; crystallographic applications
4-Fluorobenzoate derivative F (4-position) Electron-withdrawing Increased polarity; potential in medicinal chemistry
4-Ethoxybenzoate derivative OCH₂CH₃ (4-position) Electron-donating Higher lipophilicity; explored in flavor/fragrance industries
Target compound (4-Methoxybenzoate) OCH₃ (4-position) Electron-donating Balanced solubility and reactivity; pharmaceutical intermediates

Key Observations :

  • Electron-donating groups (OCH₃, CH₃) improve thermal stability and solubility in organic solvents .
  • Ethoxy vs. Methoxy : Ethoxy’s larger size increases steric hindrance and lipophilicity compared to methoxy .

Substituent Effects on the Coumarin Ring

Variations on the coumarin core influence steric bulk and electronic distribution:

Compound Coumarin Substituent Impact Reference
4-Methylcoumarin derivatives CH₃ (4-position) Moderate electron donation; enhances crystallinity
8-Acetyl-4-methylcoumarin derivative COCH₃ (8-position) Introduces keto group; alters UV-Vis absorption
3-Hexyl-4-methylcoumarin derivative C₆H₁₃ (3-position) High lipophilicity; potential for hydrophobic interactions
Target compound (4-Ethylcoumarin) C₂H₅ (4-position) Balances lipophilicity and steric bulk; improves bioavailability

Key Observations :

  • Ethyl vs. Methyl : Ethyl provides greater lipophilicity without excessive steric hindrance, optimizing drug-like properties.
  • Acetyl groups (e.g., 8-position) may shift UV-Vis spectra due to conjugation effects .

Spectroscopic and Thermal Properties

IR Spectroscopy :

  • Target compound : C=O stretches at ~1728 cm⁻¹ (ester) and ~1620 cm⁻¹ (coumarin lactone). Methoxy C-O-C asymmetric stretch at ~1240 cm⁻¹ .
  • Chloro analog : Additional C-Cl stretch at 744 cm⁻¹ .

NMR Spectroscopy :

  • 4-Ethyl group : Protons appear as a triplet (CH₂CH₃) and quartet (CH₂CH₃) in ^1^H-NMR.
  • Methoxy group : Singlet at ~3.8 ppm (^1^H) and ~55 ppm (^13^C) .

Thermal Behavior :

  • Methoxybenzoate complexes with lanthanides show decomposition at ~300°C, suggesting moderate thermal stability for the target compound .

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